4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Description
The compound 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiazole-linked pyrazole moiety and a benzyl sulfanyl group. The trifluoromethyl (-CF₃) groups on both the pyrazole and benzyl moieties enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic applications. This article compares Compound A with structurally related compounds, focusing on synthesis, structural features, and biological activities.
Properties
IUPAC Name |
4-[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N6S2/c1-10-7-14(19(23,24)25)31(29-10)16-26-13(9-33-16)15-27-28-17(30(15)2)32-8-11-3-5-12(6-4-11)18(20,21)22/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARMEYZPVPOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex heterocyclic molecule with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent studies.
- Molecular Formula : C19H14F6N6S2
- Molecular Weight : 504.4750792 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:
- A review highlighted that benzothiazole derivatives, which share structural similarities with our compound, demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis .
- In vitro evaluations of related triazole compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 250 µg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively:
- A study reported that certain triazole-based compounds exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .
- The specific compound under discussion has not been directly tested for anticancer activity in the available literature; however, its structural analogs have shown promise in inducing cell death in various cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have also been explored:
- Compounds containing thiazole and triazole moieties have been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that our target compound could potentially modulate inflammatory responses .
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activities associated with compounds structurally related to our target:
Scientific Research Applications
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Key Findings:
- Antibacterial Activity: Research indicates that derivatives of triazole, including this compound, show efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
- Antifungal Activity: The compound has demonstrated effectiveness against common fungal pathogens, indicating its utility in antifungal therapies .
Antitumor Properties
Emerging studies have revealed that this compound may have anticancer potential.
Case Studies:
- A study indicated that triazole derivatives can inhibit tumor growth in vitro and in vivo models. The specific mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Pharmaceutical Applications
Given its structural complexity and biological activity, this compound is being explored for various pharmaceutical applications.
Research Insights:
- The compound's unique structure allows it to interact with multiple biological targets, which could lead to the development of multi-target drugs. This is particularly relevant in the context of diseases where single-target therapies have proven insufficient .
Agricultural Applications
The antimicrobial properties of this compound also extend to agricultural uses.
Potential Uses:
- As a fungicide or bactericide in crop protection strategies, this compound could help manage plant diseases caused by fungi and bacteria. Its effectiveness against pathogens can contribute to sustainable agricultural practices .
Chemical Synthesis and Material Science
The synthesis of this compound involves advanced chemical techniques that can be applied in material science.
Synthesis Techniques:
- The methodologies used for synthesizing triazole derivatives often involve cyclization reactions that can be adapted for creating new materials with desired properties . These methods are crucial for developing novel compounds with specific functionalities.
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Heterocyclic Framework
Compound A shares a 1,2,4-triazole-thiazole-pyrazole scaffold with several analogs. Key structural variations include:
Key Observations :
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~650 g/mol | 477.3 g/mol | 430.5 g/mol | ~550 g/mol |
| LogP (Predicted) | ~4.5 | ~3.8 | ~3.2 | ~4.1 |
| Key Functional Groups | 2 × -CF₃ | 1 × -CF₃ | -F, pyrrole | -Cl/-Br |
Key Observations :
Antimicrobial and Antifungal Activity
Structural Insights from Crystallography
- Compound D and its bromo analog () are isostructural, with nearly identical crystal packing despite halogen differences. This indicates that Compound A may adopt similar conformations, with -CF₃ groups influencing lattice interactions .
- Software like SHELXL () and ORTEP-3 () are critical for refining such complex structures, enabling precise comparison of bond angles and torsional strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
